molecular formula C5H9ClF5NS B3229422 3-Pentafluoroethylsulfanyl-propylamine hydrochloride CAS No. 1286743-87-0

3-Pentafluoroethylsulfanyl-propylamine hydrochloride

Cat. No.: B3229422
CAS No.: 1286743-87-0
M. Wt: 245.64 g/mol
InChI Key: WFOFKUQFOHWTPT-UHFFFAOYSA-N
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Description

3-Pentafluoroethylsulfanyl-propylamine hydrochloride is a chemical compound with the molecular formula C5H8F5NS·HCl and a molecular weight of 245.642 g/mol . This compound is characterized by the presence of a pentafluoroethylsulfanyl group attached to a propylamine backbone, making it a unique entity in the realm of fluorinated amines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pentafluoroethylsulfanyl-propylamine hydrochloride typically involves the reaction of a suitable propylamine derivative with a pentafluoroethylsulfanyl precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common reagents used in the synthesis include pentafluoroethylsulfanyl chloride and propylamine, with the reaction being facilitated by a base such as triethylamine .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Pentafluoroethylsulfanyl-propylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Pentafluoroethylsulfanyl-propylamine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds with unique properties.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Pentafluoroethylsulfanyl-propylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluoroethylsulfanyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways and molecular targets are subject to ongoing research, with studies focusing on its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pentafluoroethylsulfanyl-propylamine hydrochloride is unique due to its pentafluoroethylsulfanyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high fluorine content and specific reactivity patterns .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-Pentafluoroethylsulfanyl-propylamine hydrochloride involves the reaction of 3-chloropropylamine with pentafluoroethylsulfanyl chloride in the presence of a base to form the desired product as a hydrochloride salt.", "Starting Materials": [ "3-chloropropylamine", "pentafluoroethylsulfanyl chloride", "base (e.g. triethylamine)", "solvent (e.g. dichloromethane)", "hydrochloric acid" ], "Reaction": [ "Add 3-chloropropylamine to a solution of pentafluoroethylsulfanyl chloride in a solvent such as dichloromethane.", "Add a base such as triethylamine to the reaction mixture to facilitate the reaction.", "Stir the reaction mixture at room temperature for several hours.", "Quench the reaction by adding hydrochloric acid to form the hydrochloride salt of the desired product.", "Isolate the product by filtration or extraction and purify as necessary." ] }

CAS No.

1286743-87-0

Molecular Formula

C5H9ClF5NS

Molecular Weight

245.64 g/mol

IUPAC Name

3-(1,1,2,2,2-pentafluoroethylsulfanyl)propylazanium;chloride

InChI

InChI=1S/C5H8F5NS.ClH/c6-4(7,8)5(9,10)12-3-1-2-11;/h1-3,11H2;1H

InChI Key

WFOFKUQFOHWTPT-UHFFFAOYSA-N

SMILES

C(CN)CSC(C(F)(F)F)(F)F.Cl

Canonical SMILES

C(C[NH3+])CSC(C(F)(F)F)(F)F.[Cl-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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